3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N~1~-[4-(difluoromethoxy)phenyl]-1-adamantanecarboxamide
Description
3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N~1~-[4-(difluoromethoxy)phenyl]-1-adamantanecarboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a triazole ring, a difluoromethoxyphenyl group, and an adamantane carboxamide moiety, making it a subject of interest for researchers exploring new therapeutic agents and functional materials.
Properties
Molecular Formula |
C20H21ClF2N4O2 |
|---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
3-(3-chloro-1,2,4-triazol-1-yl)-N-[4-(difluoromethoxy)phenyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C20H21ClF2N4O2/c21-17-24-11-27(26-17)20-8-12-5-13(9-20)7-19(6-12,10-20)16(28)25-14-1-3-15(4-2-14)29-18(22)23/h1-4,11-13,18H,5-10H2,(H,25,28) |
InChI Key |
KXJGCYRSHSCGJP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)NC5=CC=C(C=C5)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N~1~-[4-(difluoromethoxy)phenyl]-1-adamantanecarboxamide typically involves multiple steps, starting with the preparation of the triazole ring. . The adamantane carboxamide moiety can be introduced through amide bond formation using standard coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of automated synthesis platforms can enhance reproducibility and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N~1~-[4-(difluoromethoxy)phenyl]-1-adamantanecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the triazole ring can be substituted with nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, potentially altering the triazole ring or the adamantane moiety.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted triazoles, while hydrolysis can produce the corresponding carboxylic acid and amine derivatives.
Scientific Research Applications
3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N~1~-[4-(difluoromethoxy)phenyl]-1-adamantanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound’s interactions with biological targets, such as enzymes and receptors, are studied to understand its mechanism of action and therapeutic potential.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N~1~-[4-(difluoromethoxy)phenyl]-1-adamantanecarboxamide exerts its effects involves binding to molecular targets, such as enzymes or receptors, and modulating their activity. The triazole ring can interact with active sites through hydrogen bonding and hydrophobic interactions, while the adamantane moiety provides structural stability and enhances binding affinity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds like 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones.
Adamantane Derivatives: Compounds containing the adamantane moiety, such as amantadine and rimantadine, which are used as antiviral agents.
Uniqueness
3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N~1~-[4-(difluoromethoxy)phenyl]-1-adamantanecarboxamide is unique due to its combination of a triazole ring, a difluoromethoxyphenyl group, and an adamantane carboxamide moiety. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
